molecular formula C17H24BNO2 B11930813 2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole

Cat. No.: B11930813
M. Wt: 285.2 g/mol
InChI Key: XCLCVORNWAAWHC-UHFFFAOYSA-N
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Description

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole is a complex organic compound that features both indole and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the indole and boronate ester moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole largely depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological applications, the indole core can interact with various biomolecules, potentially affecting cellular pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • Trimethyl[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-Indole is unique due to the presence of both indole and boronate ester functionalities, which confer distinct chemical reactivity and potential applications. The combination of these two functional groups in a single molecule allows for versatile chemical transformations and broadens its utility in various scientific fields.

Properties

Molecular Formula

C17H24BNO2

Molecular Weight

285.2 g/mol

IUPAC Name

2,3,3-trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C17H24BNO2/c1-11-15(2,3)13-10-12(8-9-14(13)19-11)18-20-16(4,5)17(6,7)21-18/h8-10H,1-7H3

InChI Key

XCLCVORNWAAWHC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C3(C)C)C

Origin of Product

United States

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